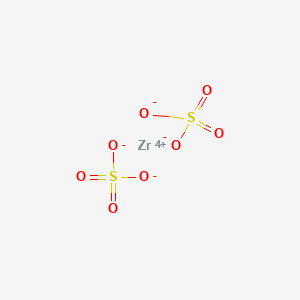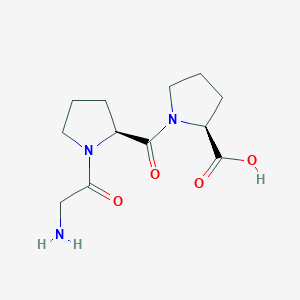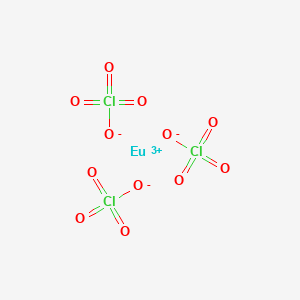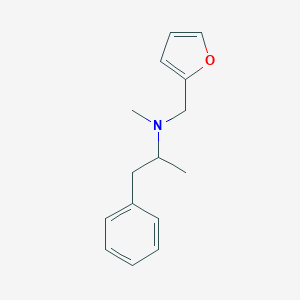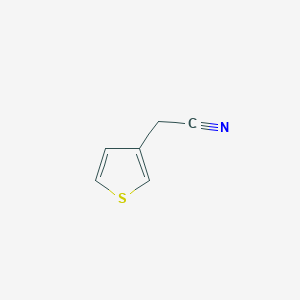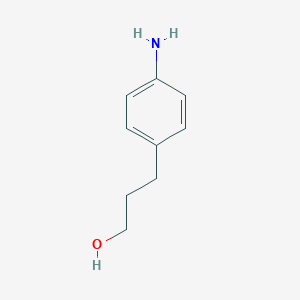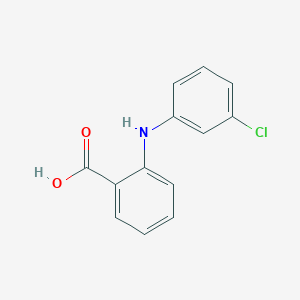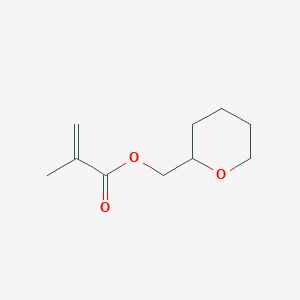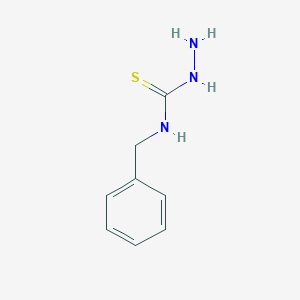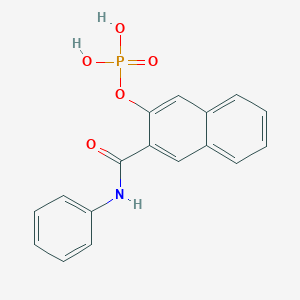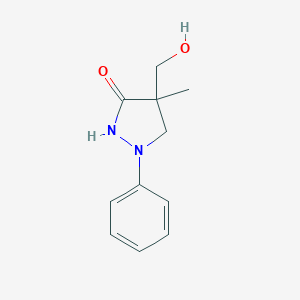
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one and its derivatives has been explored through various chemical reactions, including the electrochemical oxidation in acetonitrile. This process is similar to the parent 1-phenylpyrazolidin-3-one, with the major reaction pathway involving the formation of a 1-phenylpyrazolin-3-one (Bellamy, Innes, & Hillson, 1983). Another approach involves the conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols, demonstrating the versatility of synthesis methods for such compounds (Gaul & Seebach, 2002).
Molecular Structure Analysis
The molecular structure of derivatives similar to 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one has been determined through techniques like X-ray crystallography. These studies reveal the complex nature of the molecular structure and the interactions that dictate the formation of supramolecular structures with specific patterns (Yang, Ma, Lu, & Yang, 2006).
Chemical Reactions and Properties
The chemical reactivity of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one includes its participation in various reactions, such as electrochemical oxidation and conjugate additions. These reactions are instrumental in understanding the compound's chemical behavior and potential for further chemical modifications (Bellamy, Innes, & Hillson, 1983).
Physical Properties Analysis
While specific studies on the physical properties of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one are limited, related research indicates that such compounds exhibit unique physical characteristics, such as crystalline structures and specific melting points, that are crucial for their identification and application in various fields (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, including its reactivity and stability under different conditions, have been explored through its involvement in chemical reactions. Its behavior in electrochemical oxidation processes and its role as a reactant in synthesizing enantiomerically pure compounds highlight its versatile chemical properties (Gaul & Seebach, 2002).
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation Studies : Bellamy et al. (1982) studied the electrochemical oxidation of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, revealing that its behavior is similar to the parent 1-phenylpyrazolidin-3-one. The major reaction pathway involves the formation of a 1-phenylpyrazolin-3-one (Bellamy, Innes, & Hillson, 1982).
Photochemical Ring Contraction : Ege et al. (1983) demonstrated that 2-Phenylpyrazolidin-3-ones substituted at the 4-position undergo photochemical ring contraction to form 1-anilino-azetidin-2-ones. This study highlights the utility of this compound in photochemical transformations (Ege et al., 1983).
Synthesis of Azomethine Imines : Bren et al. (2018) synthesized photochromic 5-phenylpyrazolidin-3-one-based azomethine imines. These compounds show potential as ion-active molecular switches and chemosensors for various ions, demonstrating the compound's relevance in materials science (Bren et al., 2018).
Pharmacologic and Toxicopathologic Studies : Bass et al. (1959) explored the pharmacologic and toxicopathologic aspects of 1-methyl-5-phenylpyrazolidin-3-one, a related compound, highlighting its anticonvulsant activity and toxic effects on hematopoietic tissues and liver in animals. This suggests potential medical applications and associated risks (Bass, Gray, & Larson, 1959).
Synthesis and Application in Organic Chemistry : Various studies have focused on the synthesis and application of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one and its derivatives in organic chemistry, demonstrating its versatility in synthesizing novel compounds and intermediates for further reactions (Nuti & Saettone, 1970); (Madesclaire et al., 2007); (González-Rosende et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIHYOAKPVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044794 | |
| Record name | 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
CAS RN |
13047-13-7 | |
| Record name | Dimezone S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13047-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazolidinone, 4-(hydroxymethyl)-4-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(HYDROXYMETHYL)-4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N3HE0R0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

